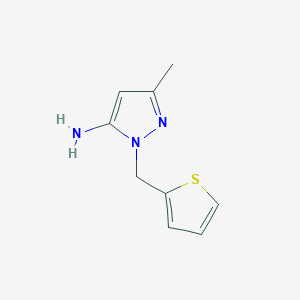

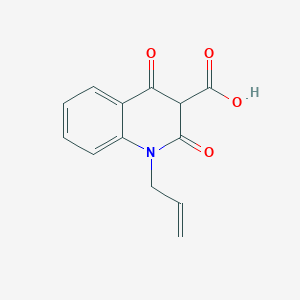

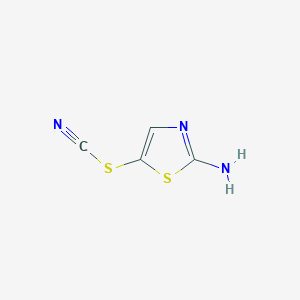

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

Vue d'ensemble

Description

The compound of interest, 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, is a derivative of pyrazole, a class of organic compounds with significant pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including antidepressant, anti-inflammatory, and antibacterial effects, as well as their potential as angiotensin II receptor antagonists . The thiophene moiety, a sulfur-containing five-membered aromatic ring, is often incorporated into drug molecules to improve their electronic properties and bioactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research involving the synthesis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine primarily focuses on the creation of heterocyclic compounds. For example, Liming et al. (2003) synthesized derivatives involving reactions with benzothiazol-2-ylamine and thiadiazol-2-ylamine, yielding compounds with potential applications in medicinal chemistry Liming et al., 2003. Similarly, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against HepG2 cell lines Gomha et al., 2016.

Antitumor and Antimicrobial Applications

This compound has been found to have significant implications in antitumor and antimicrobial research. For example, the synthesis and antitumor evaluation of thiophene-based azo dyes incorporating the pyrazolone moiety have been explored, revealing that most synthesized dyes exhibited good activity Gouda et al., 2016. Additionally, Ashok et al. (2016) synthesized substituted benzofuran-3(2H)-ones with antimicrobial properties Ashok et al., 2016.

Anti-Inflammatory and Antidepressant Properties

Compounds related to 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine have been studied for their anti-inflammatory and antidepressant properties. Bilavendran et al. (2019) reported on pyrazolo-pyridine analogs used for inflammation medications, highlighting their potential as future anti-inflammatory drugs Bilavendran et al., 2019. Moreover, Mathew et al. (2014) synthesized carbothioamides demonstrating antidepressant activity Mathew et al., 2014.

Chemical and Structural Characterization

In addition to pharmacological applications, research into 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine includes chemical and structural characterization. Khan et al. (2015) conducted synthesis and DFT calculations of thiophene derivatives, providing insights into their electronic structure Khan et al., 2015.

Propriétés

IUPAC Name |

5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEIWTDMPBFADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241174 | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine | |

CAS RN |

4394-28-9 | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)